10-Brom-1-decen

Übersicht

Beschreibung

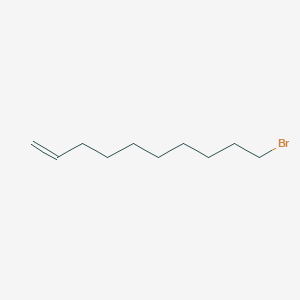

10-Bromo-1-decene is a brominated organic compound that is part of a broader class of bromoalkenes. It is characterized by the presence of a bromine atom attached to the tenth carbon of a decene chain. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of bromoalkenes like 10-Bromo-1-decene can be achieved through various methods. For instance, an optimized process for synthesizing 10-bromo-1-decanol, which is closely related to 10-Bromo-1-decene, involves the use of decane-1,10-diol with a phase transfer catalyst and aqueous HBr as the brominating reagent, yielding 64% of the desired product . Similarly, the synthesis of 1-bromo-1-lithioethene, another related compound, is reported to undergo clean 1,2-addition with aldehydes and ketones to afford various 1-substituted 1-bromoethene products .

Molecular Structure Analysis

The molecular structure of brominated compounds is often studied using techniques such as X-ray crystallography. For example, the crystal structure of a compound with a bromine atom acting as both an electron acceptor in halogen bonding and an electron donor in hydrogen bonding has been reported . Although not directly related to 10-Bromo-1-decene, this study highlights the dual role that bromine atoms can play in molecular interactions.

Chemical Reactions Analysis

Bromoalkenes like 10-Bromo-1-decene can participate in various chemical reactions. The reactivity of such compounds is exemplified by the synthesis of a 1-bromoalumole, which demonstrates the potential for functionalization of alumoles . Additionally, the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction indicates the versatility of bromoalkenes in forming different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkenes are influenced by the presence of the bromine atom. These properties can be studied through spectroscopic methods such as NMR and IR spectroscopy, as well as elemental analysis . Density functional theory (DFT) calculations can complement these studies by providing insights into the optimized structure and predicted spectra . The crystal structure of brominated compounds can also reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing and stability of the molecules .

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften

Schließlich kann 10-Brom-1-decen in der Umweltwissenschaft verwendet werden, um Abbauprozesse zu untersuchen oder Materialien zu entwickeln, die bei Umweltssanierungsmaßnahmen helfen können.

Jede Anwendung nutzt die einzigartigen chemischen Eigenschaften von this compound und demonstriert damit seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung .

Wirkmechanismus

Target of Action

10-Bromo-1-decene is a synthetic hydrocarbon compound widely utilized in the realms of organic chemistry and catalysis It is known to be a versatile building block in the synthesis of various organic compounds .

Mode of Action

The precise mode of action of 10-Bromo-1-decene remains somewhat elusive. It is believed to function as an electron donor, supplying electrons to the reaction center and facilitating the desired chemical reactions . Additionally, 10-Bromo-1-decene is thought to act as an acid-base catalyst, activating the reactants and promoting the desired reactions by aiding in the formation of intermediate species .

Biochemical Pathways

It has been used in scientific investigations to aid the exploration of organic reaction mechanisms and the development of novel synthetic pathways .

Result of Action

Its role as an electron donor and acid-base catalyst suggests that it may facilitate various chemical reactions, leading to the synthesis of various organic compounds .

Action Environment

It is known that 10-bromo-1-decene can undergo reduction reactions under room temperature conditions , suggesting that temperature may be a significant environmental factor influencing its action.

Safety and Hazards

10-Bromo-1-decene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

10-Bromo-1-decene finds extensive application in synthesizing various organic compounds . It has been used in the multi-component copolymerization of 10-bromo-1-decene with ethylene, propylene, and dienes to afford a new family of bromine-functionalized polyolefins with controllable composition and high molecular weight . This suggests potential future directions in the field of polymer chemistry.

Eigenschaften

IUPAC Name |

10-bromodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVPJOMYWVYPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337553 | |

| Record name | 10-Bromo-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62871-09-4 | |

| Record name | 10-Bromo-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromo-1-decene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)